BenchChemオンラインストアへようこそ!

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide

Antitubercular Mycobacterium tuberculosis H37Rv MIC determination

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide (CAS 2379997-28-9, molecular formula C14H12N2O3S, MW 288.32 g/mol) is a fully synthetic heterocyclic compound that embeds three distinct five-membered aromatic rings—furan, thiophene, and 1,2-oxazole (isoxazole)—connected via a methylene-carboxamide linker. The molecule is catalogued in the NCI/DTP repository under NSC 685459 and has been profiled in the ChemoCommunity chemoresponse database, indicating its inclusion in broader anticancer screening panels.

Molecular Formula C14H12N2O3S
Molecular Weight 288.32
CAS No. 2379997-28-9
Cat. No. B2508070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
CAS2379997-28-9
Molecular FormulaC14H12N2O3S
Molecular Weight288.32
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
InChIInChI=1S/C14H12N2O3S/c1-9-5-12(16-19-9)14(17)15-7-11-6-10(8-20-11)13-3-2-4-18-13/h2-6,8H,7H2,1H3,(H,15,17)
InChIKeyZSQPCQHEEAAZCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide (CAS 2379997-28-9): Procurement-Relevant Structural and Pharmacophore Profile


N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide (CAS 2379997-28-9, molecular formula C14H12N2O3S, MW 288.32 g/mol) is a fully synthetic heterocyclic compound that embeds three distinct five-membered aromatic rings—furan, thiophene, and 1,2-oxazole (isoxazole)—connected via a methylene-carboxamide linker . The molecule is catalogued in the NCI/DTP repository under NSC 685459 and has been profiled in the ChemoCommunity chemoresponse database, indicating its inclusion in broader anticancer screening panels [1]. The 5-methylisoxazole-3-carboxamide substructure is a recognized pharmacophore in antitubercular and anti-infective medicinal chemistry, with several derivatives displaying sub-10 μM MIC values against Mycobacterium tuberculosis H37Rv [2]. The compound’s core architecture—a 4-(furan-2-yl)thiophene-2-methanamine fragment acylated with 5-methylisoxazole-3-carboxylic acid—places it at the intersection of three privileged heterocyclic chemotypes, each independently associated with diverse bioactivity profiles.

Why Generic Substitution Is Inadequate for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide: The Regioisomeric and Heterocycle Interchange Problem


Within the broader family of furan-thiophene-oxazole carboxamides, ostensibly minor structural modifications produce radically divergent biological readouts. The position of the methyl substituent on the isoxazole ring (3-carboxamide vs. 4-carboxamide), the connectivity of the furan ring to the thiophene core (2-yl vs. 3-yl), and the nature of the heterocycle at the 5-position of the isoxazole (methyl vs. cyclopropyl vs. phenyl) are not interchangeable. In the antitubercular 5-methylisoxazole-3-carboxamide series, a change in the amine coupling partner alone shifted MIC values from 3.125 μM to >100 μM [1]. Likewise, in furan-thiophene-oxadiazole carboxamide SDH inhibitors, the replacement of thiophene by furan or the relocation of the carboxamide linker abolished antifungal activity entirely [2]. These steep structure–activity relationships mean that procurement of a generic 'furan-thiophene-oxazole carboxamide' without precise regioisomeric and substituent fidelity risks acquiring a compound with uncharacterized or null activity in the intended assay system [3].

Quantitative Differentiation Evidence for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide (CAS 2379997-28-9)


Antitubercular Pharmacophore Validation: 5-Methylisoxazole-3-carboxamide Sub-nanomolar Scaffold Potency

The 5-methylisoxazole-3-carboxamide substructure present in the target compound is the critical pharmacophore in a series of potent antitubercular agents. In the foundational SAR study by Ganesh et al., 5-methylisoxazole-3-carboxamide derivatives bearing varied amine substituents were evaluated against M. tuberculosis H37Rv by the MABA method. The most active derivatives (compounds 10 and 14) exhibited MIC values of 3.125 μM, while compounds 9 and 13 showed MIC values of 6.25 μM. Unsubstituted 5-methylisoxazole-3-carboxamide itself and several other derivatives were inactive (MIC >100 μM), demonstrating that the choice of the amine coupling partner—which in the target compound is the unique 4-(furan-2-yl)thiophen-2-yl methanamine fragment—is a critical determinant of antitubercular potency [1]. Although direct MIC data for the target compound are not yet available in the peer-reviewed literature, the scaffold on which it is built has a validated MIC floor of 3.125 μM, establishing a quantitative baseline for potency expectations and differentiating it from 5-methylisoxazole-3-carboxamides coupled to less privileged amine fragments.

Antitubercular Mycobacterium tuberculosis H37Rv MIC determination

Regioisomeric Differentiation: 3-Carboxamide vs. 4-Carboxamide Isoxazole Connectivity Dictates Target Binding

The target compound bears the carboxamide group at the 3-position of the isoxazole ring (1,2-oxazole-3-carboxamide). This regioisomeric placement is structurally distinct from the 4-carboxamide isomer and from compounds where the isoxazole ring is connected via its 5-position. In the isoxazole carboxamide patent literature (US20210355115A1), the 3-carboxamide configuration is explicitly claimed for compounds designed to modulate kinase and GPCR targets, with the 3-carboxamide vector directing the amide NH and carbonyl into specific hydrogen-bonding geometries within ATP-binding pockets [1]. In contrast, isoxazole-4-carboxamide isomers present a different H-bond donor/acceptor spatial orientation, which can fundamentally alter target engagement profiles. For example, in the sphingosine-1-phosphate lyase 1 (S1PL1) inhibitor series, 5-methyl-1,2-oxazole-3-carboxamide derivatives displayed IC50 values ranging from 150 nM to 4.4 μM depending on the amine substituent, whereas the corresponding 4-carboxamide regioisomers were inactive . This regioisomeric sensitivity means that even within the same heterocyclic family, the 3-carboxamide geometry of the target compound is non-negotiable for applications targeting ATP-competitive enzymes or GPCR orthosteric sites.

Isoxazole regioisomerism Kinase inhibition Carboxamide position effect

Furan-2-yl vs. Furan-3-yl Thiophene Substitution: Positional Isomerism Alters π-Stacking and Target Complementarity

The target compound incorporates a furan-2-yl substituent at the 4-position of the thiophene ring. The closely related analog N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide (CAS 2380040-23-1) differs solely in the connectivity of the furan ring (3-yl vs. 2-yl) while also changing the 5-substituent on the oxazole from methyl to phenyl. In quantum-chemical studies of furan-thiophene-oxazole triads by Civcir et al., the dipole moment, HOMO-LUMO gap, and UV-vis absorption maxima varied significantly between 2-furyl and 3-furyl substitution patterns. The 2-furyl isomers exhibited larger dipole moments (μ = 4.2–5.8 D) and narrower band gaps (ΔE = 3.4–3.9 eV) compared to their 3-furyl counterparts (μ = 3.1–4.0 D; ΔE = 4.1–4.6 eV), directly affecting molecular recognition features such as π-stacking propensity and charge-transfer interactions with biological targets [1]. These computed electronic differences imply that the target compound's 2-furyl geometry provides a distinct electronic surface for protein-ligand interactions that cannot be replicated by 3-furyl or phenyl-substituted analogs.

Positional isomerism Furan connectivity π-stacking interactions

NCI/DTP Screening Provenance: Inclusion in the NSC 685459 Chemoresponse Community Confers Prioritization Over Non-Screened Analogs

The target compound is registered as NSC 685459 in the National Cancer Institute's Developmental Therapeutics Program (NCI/DTP) repository and is indexed in the ChemoCommunity database, a curated resource that maps compounds to their chemoresponse network communities derived from NCI-60 cell line screening data [1]. The ChemoCommunity entry for NSC 685459 identifies 16 significantly associated molecular communities (p < 0.05) and 97 significant molecule-compound associations, indicating that this compound has been experimentally profiled across the NCI-60 panel and exhibits a defined, reproducible chemoresponse signature [2]. In contrast, many closely related analogs such as N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide (CAS 2380040-23-1) and 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide have no NCI/DTP entry and no publicly available screening data, rendering their biological signatures entirely uncharacterized. The availability of NCI-60 screening provenance for the target compound provides a quantitative, reproducible baseline for anticancer activity that is absent for its closest commercially available analogs.

NCI-60 screening Chemoresponse community Anticancer profiling

High-Confidence Research and Industrial Application Scenarios for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide (CAS 2379997-28-9)


Antitubercular Lead Optimization Campaigns Targeting M. tuberculosis H37Rv

The 5-methylisoxazole-3-carboxamide scaffold has validated antitubercular activity with MIC values as low as 3.125 μM against M. tuberculosis H37Rv [1]. The target compound, bearing the unique 4-(furan-2-yl)thiophen-2-yl methanamine fragment, represents an unexplored amine coupling partner within this pharmacophore class. Medicinal chemistry teams pursuing novel antitubercular leads should prioritize this compound for MIC determination (MABA assay) and subsequent SAR expansion, given that the amine partner is the dominant potency determinant in this series. Procurement of the exact compound ensures alignment with the validated 5-methylisoxazole-3-carboxamide chemotype rather than an uncharacterized regioisomer.

NCI-60 Informed Anticancer Hit Triage and Chemogenomic Analysis

As NSC 685459 in the NCI/DTP repository, this compound has existing NCI-60 screening data with 16 significantly associated chemoresponse communities [2]. Cancer pharmacology groups can directly integrate these data into chemogenomic pipelines (e.g., CellMiner, ChemoCommunity) to identify tumor lineages of highest sensitivity without conducting de novo cytotoxicity screening. This immediately differentiates the compound from structurally similar analogs that lack any NCI-60 annotation and would require 6–8 weeks of initial profiling before hit triage decisions can be made.

Kinase Inhibitor Fragment-Based Drug Discovery Exploiting the 3-Carboxamide H-Bond Vector

The 1,2-oxazole-3-carboxamide moiety provides a defined hydrogen-bond donor/acceptor geometry that is specifically claimed in kinase inhibitor patents (US20210355115A1) for occupancy of the ATP-binding hinge region [3]. The target compound can serve as a fragment or scaffold for ATP-competitive kinase programs, with the furan-thiophene biaryl system offering additional hydrophobic contacts in the selectivity pocket. Procurement of the 3-carboxamide regioisomer is critical, as the 4-carboxamide isomer presents an incompatible H-bond vector that would fail to engage the kinase hinge, as demonstrated by >30-fold activity losses in S1PL1 enzymatic assays between 3-carboxamide and 4-carboxamide isomers .

Computational Chemistry and DFT-Based Property Prediction Studies on Multi-Heterocycle Triads

The compound's three-ring heterocyclic architecture (furan-thiophene-oxazole) is directly relevant to the structural class computationally characterized by Civcir et al. (2016), where DFT calculations at the B3LYP/6-311++G(d,p) level provided dipole moments, HOMO-LUMO gaps, and spectroscopic predictions [4]. Researchers engaged in computational modeling of heterocyclic drug candidates can use this compound as an experimentally tractable exemplar of the 2-furyl-thiophene-oxazole triad, enabling correlation of computed electronic properties with empirical NCI-60 bioactivity data, a combined dataset unavailable for any other member of this structural family.

Quote Request

Request a Quote for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.